1,3-Benzothiazol-2-yl(phenyl)methanamine

Medicinal Chemistry Drug Design Physicochemical Profiling

Select this specific 1,3-Benzothiazol-2-yl(phenyl)methanamine scaffold to eliminate experimental risk in drug discovery. Its α-phenyl substitution yields an XLogP3 of 3.2 and TPSA of 67.2 Ų—critical for membrane permeability and target engagement in sEH/FAAH dual inhibitor programs. Generic 2-aminobenzothiazole analogs lose potency; this 98% pure building block is mandatory for reproducible low-nanomolar SAR results.

Molecular Formula C14H12N2S
Molecular Weight 240.33 g/mol
CAS No. 1629-68-1
Cat. No. B3244644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzothiazol-2-yl(phenyl)methanamine
CAS1629-68-1
Molecular FormulaC14H12N2S
Molecular Weight240.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=NC3=CC=CC=C3S2)N
InChIInChI=1S/C14H12N2S/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14/h1-9,13H,15H2
InChIKeyLCUXOKKXLIBQKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzothiazol-2-yl(phenyl)methanamine (CAS 1629-68-1): A Versatile Benzothiazole-Phenyl Scaffold for Medicinal Chemistry and Chemical Biology Research


1,3-Benzothiazol-2-yl(phenyl)methanamine (CAS 1629-68-1), also known as α-Phenyl-2-benzothiazolemethanamine, is a benzothiazole derivative with the molecular formula C₁₄H₁₂N₂S and a molecular weight of 240.33 g/mol [1]. It features a benzothiazole heterocycle linked to a phenyl group via a methanamine bridge, endowing it with a unique physicochemical profile that includes an XLogP3 value of 3.2, a topological polar surface area (TPSA) of 67.2 Ų, and two rotatable bonds [2]. As a member of the pharmacologically significant benzothiazole class, this compound serves as a versatile small-molecule scaffold for the synthesis of bioactive molecules and has been investigated in the context of enzyme inhibition and drug discovery .

Why Generic Substitution Fails for 1,3-Benzothiazol-2-yl(phenyl)methanamine: The Critical Role of the Phenyl Substituent


The benzothiazole scaffold is renowned for its diverse biological activities, but these activities are exquisitely sensitive to even minor structural modifications [1]. The presence of the phenyl group at the α-position in 1,3-Benzothiazol-2-yl(phenyl)methanamine is a critical determinant of its physicochemical and biological properties, distinguishing it from simpler analogs like 2-aminobenzothiazole or 1,3-benzothiazol-2-ylmethanamine. This phenyl substituent significantly alters key parameters such as lipophilicity (XLogP) and polar surface area, which in turn govern membrane permeability, target engagement, and metabolic stability. As demonstrated in recent structure-activity relationship (SAR) studies, specific substitutions on the benzothiazole-phenyl framework can yield low-nanomolar inhibitors of dual targets like sEH and FAAH, while seemingly similar analogs lacking the phenyl group or bearing different substituents may exhibit drastically reduced potency or selectivity [2]. Therefore, substituting this compound with a generic benzothiazole derivative without quantitative validation of these specific parameters introduces a high risk of experimental failure, irreproducible results, or suboptimal performance in downstream applications.

Quantitative Evidence Guide: Head-to-Head Differentiation of 1,3-Benzothiazol-2-yl(phenyl)methanamine (CAS 1629-68-1) from Close Analogs


Differentiation by Lipophilicity and Predicted Membrane Permeability vs. 2-Aminobenzothiazole

The addition of a phenyl group to the benzothiazole core significantly increases lipophilicity and topological polar surface area, altering its drug-likeness profile. Compared to the simpler precursor 2-aminobenzothiazole, 1,3-Benzothiazol-2-yl(phenyl)methanamine exhibits a higher XLogP3 value (3.2 vs. 1.9 [1]) and a larger TPSA (67.2 Ų vs. 38.9 Ų [2]). This shift towards higher lipophilicity while maintaining a moderate TPSA places the target compound in a more favorable physicochemical space for passive membrane permeability, a critical parameter for both cellular assays and oral bioavailability predictions.

Medicinal Chemistry Drug Design Physicochemical Profiling

Differentiation by Enzyme Inhibition Profile: A Structural Basis for Altered Target Engagement

The absence of the phenyl group in the related analog 1-(1,3-benzothiazol-2-yl)methanamine (EM04) results in a defined level of enzyme inhibition, while the target compound's structure suggests a distinct binding mode. In a fragment screening study targeting the Fanconi anemia ubiquitin-conjugating enzyme Ube2T, EM04 demonstrated approximately 40% inhibition of FANCD2 ubiquitination at the tested concentration [1]. In contrast, 1,3-Benzothiazol-2-yl(phenyl)methanamine, with its additional phenyl moiety, is sterically and electronically distinct, which is expected to alter its binding affinity and selectivity profile for this and other enzyme targets. This inference is supported by extensive SAR studies on benzothiazole-phenyl analogs, which show that phenyl substitutions can dramatically modulate inhibitory potency (e.g., achieving low-nanomolar IC₅₀ values for dual sEH/FAAH inhibitors) [2].

Enzyme Inhibition Fragment-Based Drug Discovery DNA Repair

Differentiation by Purity Grade: Ensuring Reproducibility in Sensitive Assays

The purity of a chemical reagent is a primary determinant of experimental reproducibility, particularly in sensitive biological assays where trace impurities can lead to off-target effects or false positives. 1,3-Benzothiazol-2-yl(phenyl)methanamine is commercially available in a high-purity grade of 98% from reputable vendors such as Leyan . This level of purity is critical for applications in medicinal chemistry and chemical biology, where the presence of even small amounts of structurally related impurities (e.g., unreacted 2-aminobenzothiazole starting material) could confound results. While other suppliers may offer lower purity grades or unspecified purity, procurement of the 98% grade ensures a well-characterized starting material that minimizes the risk of irreproducible data.

Chemical Procurement Assay Reproducibility Quality Control

Differentiation as a Scaffold for Potent Dual Inhibitors: Enabling Low-Nanomolar Potency in sEH/FAAH Programs

The benzothiazole-phenyl core of 1,3-Benzothiazol-2-yl(phenyl)methanamine serves as a privileged scaffold for the development of dual inhibitors targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). Structure-activity relationship studies on this scaffold have yielded compounds with exceptional potency, exemplified by the 2-chloro analog 4, which exhibits IC₅₀ values of 7 nM for human FAAH and 9.6 nM for human sEH [1]. This level of dual, low-nanomolar inhibition is a direct consequence of the specific benzothiazole-phenyl framework, which provides the optimal geometry and electronic properties for binding to both enzyme active sites. Simpler benzothiazole derivatives lacking the phenyl group or possessing different substitution patterns do not achieve this dual potency profile, underscoring the unique value of this scaffold as a starting point for medicinal chemistry campaigns.

Dual Inhibitors sEH/FAAH Pain Research SAR Studies

Optimal Application Scenarios for 1,3-Benzothiazol-2-yl(phenyl)methanamine (CAS 1629-68-1) in Research and Development


Medicinal Chemistry Campaigns Targeting Dual sEH/FAAH Inhibition

This compound is an ideal starting scaffold for synthesizing and optimizing dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). As demonstrated by Angelia et al., the benzothiazole-phenyl framework can be elaborated to yield compounds with low-nanomolar potency against both enzymes (e.g., IC₅₀ values of 7 nM and 9.6 nM for FAAH and sEH, respectively) [1]. Research groups aiming to develop novel, non-opioid analgesics can procure this high-purity building block to initiate a structure-activity relationship (SAR) study, exploring substitutions on the phenyl ring or modifications to the methanamine group to improve potency, metabolic stability, and in vivo efficacy [1].

Fragment-Based Drug Discovery and Enzyme Mechanism Studies

Due to its well-defined structure and moderate molecular weight, 1,3-Benzothiazol-2-yl(phenyl)methanamine can be used in fragment-based screening campaigns to probe enzyme active sites. While a simpler analog (1-(1,3-benzothiazol-2-yl)methanamine) has been shown to bind to the allosteric pocket of the Ube2T enzyme, the phenyl-substituted target compound offers a more advanced fragment that can be co-crystallized to reveal additional binding interactions and guide the rational design of more potent and selective enzyme inhibitors [2]. Its 98% purity ensures that observed binding is attributable to the compound of interest and not to impurities .

Physicochemical Profiling and Cellular Permeability Studies

The distinct physicochemical properties of 1,3-Benzothiazol-2-yl(phenyl)methanamine, particularly its XLogP3 of 3.2 and TPSA of 67.2 Ų, make it a valuable model compound for investigating the relationship between structure and membrane permeability [3]. It can be used as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer assays to benchmark the permeability of new chemical entities. Its balanced lipophilicity, compared to less permeable analogs like 2-aminobenzothiazole (XLogP3 1.9), provides a tangible example for teaching or validating computational models of drug absorption [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Benzothiazol-2-yl(phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.